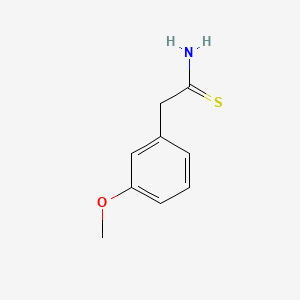

2-(3-Methoxyphenyl)thioacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQKWJXEEQUMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602697 | |

| Record name | (3-Methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35582-11-7 | |

| Record name | (3-Methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of 2 3 Methoxyphenyl Thioacetamide and Derivatives

Strategies for the Synthesis of 2-(3-Methoxyphenyl)thioacetamide Scaffold

The synthesis of the this compound core can be achieved through several established and emerging chemical routes. These methods primarily involve either the direct formation of the thioamide from a suitable precursor or the conversion of the corresponding amide.

Traditional Synthetic Pathways

Two principal traditional methods are widely employed for the synthesis of arylthioacetamides: the Willgerodt-Kindler reaction and the thionation of a corresponding carboxamide.

Willgerodt-Kindler Reaction: This one-pot reaction is a powerful method for converting aryl ketones into thioamides. wikipedia.orgthieme-connect.de For the synthesis of this compound, the logical starting material would be 3-methoxyacetophenone. The reaction is typically carried out by heating the ketone with elemental sulfur and a secondary amine, such as morpholine. thieme-connect.de The process involves the initial formation of an enamine from the ketone and the secondary amine, which then reacts with sulfur. A series of rearrangements leads to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately yielding the thioamide. wikipedia.orgorganic-chemistry.org The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, to improve efficiency and yields. thieme-connect.de

| Starting Material | Reagents | Conditions | Product | Yield | Ref |

| Acetophenone | Sulfur, Morpholine | 900 W Microwave | N-(Phenylacetyl)morpholine | 81% | thieme-connect.de |

| Various Ketones | Sulfur, Sec-amines, Sulfated Polyborate | Solvent-free, 100 °C | Thioacetamides | High | |

| Benzaldehydes | Sulfur, Morpholine | Water, 80 °C, 3 h | 1-(Thiobenzoyl)morpholines | Good | thieme-connect.de |

Thionation of Amides: A more direct and common approach involves the conversion of the oxygen analogue, 2-(3-methoxyphenyl)acetamide, into the desired thioamide. This transformation is accomplished using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most prominent. nih.govorganic-chemistry.org The reaction is typically performed by refluxing the amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgchemspider.com The mechanism involves a [2+2] cycloaddition of the carbonyl group onto the P=S bond of the reagent, followed by cycloreversion to yield the thiocarbonyl and a stable phosphorus-oxygen byproduct. organic-chemistry.org Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, though they often require harsher conditions. organic-chemistry.org

| Amide | Thionating Agent | Solvent | Conditions | Product | Yield | Ref |

| Various Amides | Lawesson's Reagent (0.6 eq) | Toluene | Reflux | Thioamides | N/A | beilstein-journals.org |

| Benzamide derivative | Lawesson's Reagent (0.52 eq) | Toluene | Reflux, 3 h | Thioamide | N/A | beilstein-journals.org |

| Various Amides | Fluorous Lawesson's Reagent | THF | N/A | Thioamides | High | organic-chemistry.org |

| Various Amides | PSCl₃/H₂O/Et₃N | Solvent-free, MW | Thioamides | High | organic-chemistry.org |

Modern and Green Chemistry Approaches in Thioamide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for thioamide synthesis. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption.

For the Willgerodt-Kindler reaction, modifications include performing the reaction under solvent-free conditions, often with microwave irradiation, which can dramatically reduce reaction times and improve yields. thieme-connect.de The use of water as a solvent has also been reported as a green alternative for the synthesis of thioamides from aldehydes. organic-chemistry.orgresearchgate.net Furthermore, solid-supported catalysts, such as sulfated polyborate, have been developed to facilitate the reaction and allow for easy catalyst recovery and reuse.

In the context of thionation, fluorous derivatives of Lawesson's reagent have been synthesized. These reagents allow for a simplified product purification process through fluorous solid-phase extraction, thereby reducing the use of chromatography solvents. organic-chemistry.orgorganic-chemistry.org One-pot, three-component syntheses from chlorohydrocarbons, amides, and elemental sulfur have also been developed as a transition-metal-free method to construct thioamides. researchgate.net

Derivatization and Structural Modification Strategies

The this compound scaffold offers multiple sites for structural modification, including the aryl ring, the thioamide linker, and the potential for building complex heterocyclic systems.

Introduction of Varied Substituents on the Aryl Moiety

The methoxy-substituted phenyl ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The methoxy (B1213986) group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions 2, 4, and 6 of the phenyl ring. The specific placement of substituents can have significant electronic and steric effects on the molecule's properties and reactivity. nih.govnih.gov For instance, introducing electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -OH, -CH₃) at different positions can modulate the chemical characteristics of the entire molecule. Such modifications are crucial for tuning the compound for various applications.

Modifications of the Thioacetamide (B46855) Linker

The thioamide functional group is itself reactive and can be a site for further derivatization. The sulfur atom is nucleophilic and can react with electrophiles. For instance, thioamides can be S-alkylated to form thioimidates, which are valuable intermediates in their own right. The thioamide group can also undergo oxidative dimerization in the presence of an oxidizing agent like tetra(n-butyl)ammonium peroxydisulfate (B1198043) to form 3,5-disubstituted 1,2,4-thiadiazoles. tandfonline.com The C=S bond can be reduced, and the entire thioamide moiety can participate in cycloaddition reactions. ethz.ch

Hybrid Compound Formation with Heterocyclic Systems

Thioamides are exceptionally useful precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. nih.gov The this compound scaffold can be used to construct a variety of hybrid molecules where the arylthioacetamide core is fused or linked to a heterocyclic ring system.

Thiazole (B1198619) Synthesis: A classic method for forming a thiazole ring is the Hantzsch synthesis, which involves the condensation of a thioamide with an α-haloketone. youtube.comeurekaselect.com The sulfur atom of this compound would act as the nucleophile, attacking the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. youtube.comorganic-chemistry.org

Thiadiazole Synthesis: 1,3,4-Thiadiazoles can be synthesized from thioamides through various cyclization strategies. One common method involves the reaction of a thioamide with an acyl hydrazide. organic-chemistry.org Another route is the oxidative cyclization of thiosemicarbazones, which can be derived from thioamides. As mentioned previously, direct oxidative dimerization of the thioamide itself can yield symmetrically substituted 1,2,4-thiadiazoles. tandfonline.com

Other Heterocycles: The reactivity of the thioamide functional group allows for its participation in reactions to form a diverse range of other heterocyclic systems. For example, reactions with N-substituted maleimides can lead to the formation of complex pyrrolo[3,4-c]pyridine structures. nih.govresearchgate.netmdpi.com These reactions showcase the utility of the thioacetamide moiety as a versatile synthon for building molecular complexity.

| Thioamide Substrate | Reactant(s) | Product Heterocycle | Ref |

| Primary Thioamides | Tetra(n-butyl)ammonium peroxydisulfate | 1,2,4-Thiadiazole | tandfonline.com |

| Thioamides | α-Haloketones | Thiazole | youtube.comorganic-chemistry.org |

| Thioamides | N-Substituted Maleimides | Pyrrolo[3,4-c]pyridine | nih.govmdpi.com |

| Thioamides | Acyl Hydrazides | 1,3,4-Thiadiazole (B1197879) | organic-chemistry.org |

Reaction Mechanisms and Reactivity Studies of Related Thioamides

Due to the lack of specific data on this compound, the following sections describe the reactivity of the thioacetamide moiety in a general context, drawing from studies on related compounds.

Nucleophilic Addition Reactions

The thioamide functional group contains two primary nucleophilic centers, the sulfur and nitrogen atoms, and an electrophilic thiocarbonyl carbon. nih.gov This makes them susceptible to nucleophilic attack. Nucleophilic addition to the thiocarbonyl carbon is a fundamental reaction of thioamides. The increased polarizability and lower electronegativity of sulfur compared to oxygen make the thiocarbonyl carbon a soft electrophile.

Studies on thioamides show they readily react with various nucleophiles. For instance, the sulfur atom of thioacetamide can act as a nucleophile, as seen in its reaction with N-arylmaleimides, where the initial step is a Michael-type addition of the sulfur to the double bond of the maleimide. nih.gov This nucleophilicity is a key aspect of their chemical behavior.

Cyclization Reactions involving Thioacetamide Moieties

Thioamides are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The thioacetamide moiety can participate in cyclization reactions, acting as a binucleophile.

For example, research on the reaction of thioacetamide with N-arylmaleimides under different conditions has been shown to yield various heterocyclic products, such as epithiopyrrolo[3,4-c]pyridines and pyrrolo[3,4-c]pyridines. nih.govresearchgate.net These reactions involve initial nucleophilic addition followed by intramolecular cyclization and subsequent transformations like the elimination of hydrogen sulfide. nih.govresearchgate.net The specific products formed are highly dependent on the reaction conditions. nih.govresearchgate.net

Another common application is the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone to form a thiazole ring. While no specific example using this compound was found, this represents a classic cyclization pathway for thioamides.

Solvent and Catalyst Effects on Thioamide Transformations

The course of thioamide reactions is significantly influenced by the choice of solvent and catalyst.

Solvent Effects: The polarity and hydrogen-bonding properties of the solvent can play a crucial role. For example, the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), has been reported as an environmentally friendly and effective medium for the synthesis of thioamides. rsc.org The DES can act as both a solvent and a catalyst, stabilizing reactive intermediates through its unique solvation properties. rsc.org In other cases, reactions are performed in solvents like dioxane or acetic acid, with the choice of solvent directing the reaction toward different products. nih.govresearchgate.net

Catalyst Effects: Many thioamide reactions are promoted by acids, bases, or metal catalysts.

Base-Catalyzed Reactions: Bases like potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate thioamide synthesis and subsequent reactions by deprotonating the amine or the thioamide itself, increasing its nucleophilicity. mdpi.com

Acid-Catalyzed Reactions: Strong acids like trifluoroacetic acid (TFA) can protonate the thioamide sulfur, activating the thiocarbonyl group toward nucleophilic attack. However, this can also lead to undesired side reactions like peptide chain scission in thionopeptides. acs.org Acid catalysis is also employed in cyclization reactions. koreascience.kr

Metal Catalysis: Metal catalysts, such as copper, have been used in reactions involving thioamides, for instance, in the synthesis of α-keto thioamides from cinnamic acids. mdpi.com

The following table summarizes the general effects of solvents and catalysts on reactions involving the thioamide functional group, based on studies of related compounds.

| Factor | Effect on Thioamide Reactions | Example(s) |

| Solvent | ||

| Deep Eutectic Solvents (DES) | Can act as both solvent and catalyst, promoting reactivity and offering a "green" alternative. rsc.org | Thioamidation of aldehydes/ketones. rsc.org |

| Dioxane | Common solvent for cyclization reactions. nih.govresearchgate.net | Reaction of thioacetamide with N-arylmaleimides. nih.govresearchgate.net |

| Acetic Acid | Can act as a solvent and a catalyst, influencing product distribution. nih.govresearchgate.net | Formation of 3,3'-thiobis(1-arylpyrrolidine-2,5-diones). nih.govresearchgate.net |

| Water | Used in some "green" protocols, often with a co-solvent or catalyst. mdpi.com | Catalyst-free synthesis of aryl thioamides. mdpi.com |

| Catalyst | ||

| Base (e.g., K2CO3, DBU) | Promotes deprotonation, enhancing nucleophilicity for synthesis and cyclization. mdpi.com | Three-component synthesis of aromatic thioamides. mdpi.com |

| Acid (e.g., TFA) | Activates the thiocarbonyl group but can also lead to degradation. acs.org | Deprotection of thionopeptides. acs.org |

| Metal (e.g., Copper) | Can promote specific transformations like oxygenation. mdpi.com | Synthesis of α-keto thioamides. mdpi.com |

Interactive Data Table Please note: The data in this table is generalized from research on thioamides and not specific to this compound.

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds.

FT-IR Spectroscopy: In an FT-IR analysis of 2-(3-Methoxyphenyl)thioacetamide, specific absorption bands would confirm the presence of its key functional groups. The thioamide group would exhibit characteristic vibrations, including the N-H stretching of the primary amide, typically observed in the range of 3300-3100 cm⁻¹. The C=S stretching vibration, a key marker for a thioamide, is expected to appear in the region of 1250-1020 cm⁻¹. The methoxy (B1213986) group (-OCH₃) would show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band near 1250-1000 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would further indicate the substitution pattern of the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond, in particular, often gives a strong and easily identifiable Raman signal. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum. Analysis of the Raman spectrum of this compound would aid in confirming the presence of the thioamide and the substituted phenyl ring, with the advantage of minimal interference from water if the sample is aqueous.

A hypothetical data table for the expected major vibrational bands is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | 3300-3100 | 3300-3100 |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| C=C Aromatic Stretch | 1600-1450 | 1600-1450 |

| C=S Stretch | 1250-1020 | 1250-1020 |

| C-O Stretch | 1250-1000 | 1250-1000 |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide a wealth of structural information. The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet. The methoxy group protons (-OCH₃) would present as a sharp singlet at approximately 3.8 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the thioamide group would also be a singlet. The aromatic protons on the phenyl ring would exhibit a complex splitting pattern in the aromatic region (typically 6.8-7.3 ppm), characteristic of a 1,3-disubstituted benzene ring. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbon of the thioamide group (C=S) would be significantly downfield, a characteristic feature. The carbons of the aromatic ring would appear in the typical aromatic region (around 110-160 ppm), with the carbon attached to the methoxy group being deshielded. The methoxy carbon and the methylene carbon would have distinct signals in the aliphatic region of the spectrum.

A table of predicted chemical shifts for this compound is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CSNH₂ | Broad singlet | ~200 |

| -OCH₃ | ~3.8 (s, 3H) | ~55 |

| -CH₂- | ~3.7 (s, 2H) | ~40 |

| Aromatic CH | 6.8-7.3 (m, 4H) | 110-160 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. Upon ionization, the molecule fragments in a predictable manner, and the resulting mass-to-charge ratios of the fragments are detected.

For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve the cleavage of the C-C bond between the methylene group and the phenyl ring, leading to the formation of a stable methoxyphenyl-containing fragment. Other characteristic fragments could arise from the loss of the thioamide group or parts of it. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) provide insights into the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl and thioamide chromophores. The π → π* transitions of the aromatic ring would likely result in strong absorptions in the UV region. The n → π* transition of the thioamide C=S group would also contribute to the spectrum, typically at a longer wavelength. The presence of the methoxy group, an auxochrome, may cause a slight shift in the absorption maxima.

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. If suitable crystals were obtained, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state, including the planarity of the thioamide group and the orientation of the methoxyphenyl substituent relative to the rest of the molecule. It would also elucidate any intermolecular interactions, such as hydrogen bonding involving the thioamide N-H protons and the sulfur atom, which govern the crystal packing.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding and Predictive Design

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Density Functional Theory (DFT) is a common method used for these types of investigations, offering a good balance between accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 2-(3-Methoxyphenyl)thioacetamide, the HOMO is likely to be localized on the thioamide group and the methoxy-substituted phenyl ring, which are electron-rich regions. The LUMO would be expected to have significant contributions from the thioamide group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar organic molecules.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These descriptors would be invaluable in predicting how this compound might react with other chemical species.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: The data in this table is hypothetical and calculated from the values in Table 1 for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps to identify the electrophilic and nucleophilic sites. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show a negative potential around the sulfur and oxygen atoms, making them potential sites for interaction with electrophiles. The hydrogen atoms of the thioamide group would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into conformational changes and the stability of ligand-receptor complexes.

For this compound, MD simulations could reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). This is important because the biological activity of a molecule often depends on its three-dimensional shape. When docked into a biological target, MD simulations can assess the stability of the binding pose and the interactions between the ligand and the receptor over time.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

While no specific docking studies for this compound are reported, a hypothetical study could involve docking it into the active site of a relevant enzyme, for instance, one implicated in a disease pathway where thioamides have shown activity. The results would be presented as a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein. For instance, a study on the related compound 2-Mercapto-5-(3-Methoxyphenyl) 1, 3, 4 oxadiazole investigated its interaction with focal adhesion kinase.

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Value |

| Binding Affinity | -7.8 kcal/mol |

| Interacting Residues | LYS72, GLU91, VAL123 |

| Type of Interactions | Hydrogen bond with LYS72, Hydrophobic interactions with VAL123 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for thioacetamide (B46855) derivatives, a dataset of compounds with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a model that correlates these descriptors with the observed activity. While no specific QSAR models for this compound are available, this approach holds promise for the rational design of more potent analogs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Compound Optimization

The journey of a potential drug molecule from administration to its target site and eventual elimination from the body is a complex process governed by its pharmacokinetic properties. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of a compound's efficacy and are a primary focus during lead compound optimization. In the context of "this compound," computational, or in silico, methods provide a powerful and resource-efficient approach to predict its ADME profile, thereby guiding its development as a potential therapeutic agent.

In silico ADME prediction leverages sophisticated computer models and algorithms to estimate the pharmacokinetic behavior of a molecule based on its structure. This predictive capability is invaluable in the early stages of drug discovery, as it allows for the identification and prioritization of compounds with favorable ADME characteristics, long before costly and time-consuming in vitro and in vivo studies are undertaken. For "this compound," these predictive models analyze the influence of its distinct chemical features—the methoxyphenyl group and the thioacetamide core—on its likely journey through the body.

The predictions for "this compound" are informed by the known properties of structurally similar compounds. The thioamide group, an isostere of the more common amide group, is known to influence several key properties. nih.govresearchgate.netnih.gov Thioamides are generally more lipophilic than their amide counterparts, which can enhance membrane permeability and absorption. nih.gov Conversely, the sulfur atom in the thioamide is a weaker hydrogen bond acceptor, which can affect interactions with metabolic enzymes and transporters. nih.gov The methoxyphenyl group, a common moiety in many pharmaceutical agents, also significantly impacts the ADME profile, influencing properties like solubility, metabolism, and receptor binding. tandfonline.comresearchgate.netbiointerfaceresearch.com

Detailed computational analyses of "this compound" would typically involve a battery of predictive models, each focused on a specific aspect of ADME. These models are often built using large datasets of experimentally determined properties of diverse chemical structures. By comparing the structural and physicochemical parameters of "this compound" to these datasets, a comprehensive and predictive ADME profile can be generated.

The following table presents a hypothetical but representative in silico ADME prediction for "this compound," based on the expected contributions of its constituent functional groups as documented in studies of analogous compounds.

| ADME Parameter | Predicted Value/Classification | Significance in Drug Development |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Predicts efficient absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates the ability to cross the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | Likely Non-substrate | Reduced likelihood of being pumped out of cells, potentially leading to higher intracellular concentrations. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate to High | Affects the fraction of free drug available to exert its therapeutic effect. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests potential for either limiting central nervous system side effects or requiring modification for CNS-targeted therapies. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Likely Non-inhibitor | Lower potential for interactions with a major metabolic pathway. |

| Excretion | ||

| Renal (Kidney) Clearance | Moderate | Indicates the likely route and rate of elimination from the body. |

These in silico predictions serve as a critical starting point in the optimization of "this compound" as a lead compound. For instance, the prediction of high intestinal absorption is a favorable characteristic for an orally administered drug. However, the potential for inhibition of cytochrome P450 enzymes, such as CYP2D6, would warrant further investigation to assess the risk of drug-drug interactions. mdpi.com Similarly, the predicted moderate to high plasma protein binding would need to be experimentally verified to understand its impact on the free drug concentration.

Biological Activity and Pharmacological Potential of 2 3 Methoxyphenyl Thioacetamide and Analogues

Antimicrobial Activity Investigations

The threat of microbial infections, exacerbated by rising antimicrobial resistance, necessitates the discovery of new chemical entities with potent and novel mechanisms of action. Thioacetamide (B46855) derivatives have been a subject of interest in this domain, with studies exploring their efficacy against bacteria, fungi, and viruses.

Antibacterial Efficacy and Mechanism of Action (e.g., Cysteine Synthase A Activation)

The proposed mechanism involves the activation of the thioacetamide prodrug by the CysK enzyme. nih.gov Cysteine synthase is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final step in cysteine biosynthesis, converting O-acetyl-L-serine (OAS) into L-cysteine. nih.gov Thioacetamide-based inhibitors are thought to act as antimetabolites, where they are mistakenly recognized by CysK, leading to the disruption of cysteine production and subsequent bacterial cell death. nih.gov This unique mechanism, targeting a key metabolic pathway in bacteria, presents a promising strategy to overcome existing antibiotic resistance. nih.gov The activation of these compounds by a bacterial enzyme highlights a targeted approach to antibacterial therapy.

It is important to note that while the general mechanism of cysteine synthase A activation by thioacetamides has been established, specific studies detailing the interaction and efficacy of 2-(3-Methoxyphenyl)thioacetamide itself with CysK are yet to be reported.

Antifungal Properties

The exploration of this compound and its close analogs for antifungal properties is an area with limited specific data in the current scientific literature. However, the broader class of thiazole (B1198619) and thiadiazole derivatives, which share some structural similarities with thioacetamides, has demonstrated notable antifungal activity. For instance, various 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been synthesized and screened for their in vitro antifungal activity against pathogens like Aspergillus niger and Candida albicans. nih.gov Similarly, thiazolo[3,2-a]benzimidazole derivatives have also been associated with antifungal properties. nih.gov

These findings suggest that the sulfur and nitrogen-containing heterocyclic systems, which are conceptually related to the thioamide group in this compound, can be a valuable pharmacophore for the development of new antifungal agents. Further investigation is warranted to specifically screen this compound and its direct analogs against a panel of pathogenic fungi to determine their potential in this therapeutic area.

Antiviral Activities (e.g., SARS-CoV-2 Suppression)

The global health crisis caused by SARS-CoV-2 spurred intensive research into antiviral compounds. While there is no direct evidence in the reviewed literature of this compound being evaluated for its activity against SARS-CoV-2, research on related chemical structures provides some context.

The main protease (Mpro) of SARS-CoV-2 is a key enzyme for viral replication and a primary target for antiviral drug development. nih.gov Several studies have focused on identifying inhibitors of this cysteine protease. For example, di- and trihaloacetamides have been designed as covalent inhibitors of SARS-CoV-2 Mpro, demonstrating potent enzymatic inhibition and antiviral activity. nih.gov Another study reported on small-molecule thioesters as inhibitors of the SARS-CoV-2 main protease. nih.gov These findings indicate that compounds capable of interacting with the cysteine residue in the active site of Mpro can effectively block viral replication. Given that thioacetamides also possess a sulfur-containing functional group, it is plausible that they could exhibit inhibitory activity against this viral enzyme. However, specific screening of this compound against SARS-CoV-2 is necessary to validate this hypothesis.

Anticancer Research and Cytotoxicity Profiling

The search for more effective and selective anticancer agents is a continuous endeavor. Thioacetamide derivatives and their analogs have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.

In Vitro Antiproliferative and Apoptotic Effects on Cancer Cell Lines

Direct in vitro studies on the antiproliferative and apoptotic effects of this compound on specific cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) are not prominently featured in the available scientific literature. However, research on structurally related compounds provides insights into the potential of this chemical class. For instance, various heterocyclic compounds containing the thioamide or related thiazole moieties have been shown to exhibit cytotoxic activity against a range of cancer cell lines. tapchiyhocvietnam.vnnih.gov

For example, a study on velutin, a compound with a methoxyphenyl group, showed significant cytotoxicity against Hep G2, A549, and MCF-7 cell lines with IC50 values of 34.00, 30.85, and 41.33 μg/mL, respectively. tapchiyhocvietnam.vn While structurally different from this compound, this highlights the potential anticancer activity associated with the methoxyphenyl motif. Another study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties demonstrated potent cytotoxic activity against PC3, MCF-7, and A549 cells, with some compounds showing IC50 values in the micromolar range. nih.gov

These findings suggest that the thioacetamide scaffold, particularly when substituted with an aromatic ring like the methoxyphenyl group, warrants further investigation for its antiproliferative and apoptotic effects on various cancer cell lines.

Table 1: Cytotoxicity of an Analogous Compound on Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

| Velutin | Hep G2 | 34.00 |

| A549 | 30.85 | |

| MCF-7 | 41.33 | |

| Data from a study on Velutin, a compound containing a methoxyphenyl group. tapchiyhocvietnam.vn |

Inhibition of Key Cancer-Related Enzymes (e.g., SHP2 Phosphatase, Kinase Inhibitors)

The deregulation of cellular signaling pathways, often driven by enzymes like phosphatases and kinases, is a hallmark of cancer. Targeting these enzymes is a key strategy in modern oncology.

SHP2 Phosphatase Inhibition:

Src homology region 2 domain-containing phosphatase (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway. nih.gov Its role as an oncoprotein has made it an attractive target for cancer therapy. nih.govnih.gov While there are no direct studies demonstrating the inhibition of SHP2 by this compound, the broader class of small molecules has been explored for allosteric inhibition of this enzyme. nih.govnih.gov Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This approach offers the potential for greater selectivity compared to active-site inhibitors. nih.gov The discovery of potent and selective allosteric SHP2 inhibitors has validated this enzyme as a druggable target in cancer. nih.govnih.gov Future studies could explore whether the thioacetamide scaffold, including the 2-(3-Methoxyphenyl) derivative, can be adapted to fit into the allosteric binding pocket of SHP2.

Kinase Inhibition:

Protein kinases are another critical class of enzymes involved in cancer development and progression. nih.govnih.gov Kinase inhibitors have become a major class of targeted cancer therapies. nih.gov The search for novel kinase inhibitors is an active area of research. Although there is no specific evidence of this compound acting as a kinase inhibitor in the reviewed literature, the general structural features of some kinase inhibitors can be noted. Many kinase inhibitors are heterocyclic compounds that can fit into the ATP-binding pocket of the enzyme. A screening of a kinase inhibitor library identified several compounds that effectively inhibited the growth of triple-negative breast cancer cells. nih.gov Given the structural diversity of kinase inhibitors, it is conceivable that thioacetamide derivatives could be designed to target specific kinases. However, dedicated screening of this compound against a panel of cancer-related kinases is required to determine its potential in this area.

Cell Cycle Progression Modulation

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of diseases such as cancer, making it a critical target for therapeutic intervention. The analysis of the cell cycle, often conducted using techniques like flow cytometry with DNA-binding dyes such as propidium (B1200493) iodide or Hoechst 33342, allows researchers to determine the proportion of cells in different phases (G0/G1, S, and G2/M). nih.govqmul.ac.ukbiocompare.combio-rad-antibodies.com

Enzyme Inhibition Studies beyond Cancer Pathways

The ability of small molecules to selectively inhibit enzymes is a foundational principle of modern pharmacology. Thioacetamide derivatives have been investigated for their inhibitory potential against a range of enzymes implicated in various physiological and pathological processes.

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is an enzyme that plays a crucial role in regulating extracellular nucleotide and phosphate (B84403) levels. acs.orgnih.gov Research into inhibitors of NPP1 has identified thioacetamide derivatives as a promising class of compounds. acs.orgnih.govberkeley.eduacs.org A significant study led to the discovery of 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide as a potent NPP1 inhibitor with a Ki value of 217 nM. acs.orgnih.govacs.org

Structure-activity relationship (SAR) studies from this research highlighted the critical role of the thioacetamide linker and the dimethoxyphenyl group for inhibitory activity. acs.org Although this compound itself was not explicitly tested in this study, the findings strongly suggest its potential as an NPP1 inhibitor. The presence of the methoxy (B1213986) group on the phenyl ring is a key feature shared with the highly active analogue. Subsequent research has led to the development of even more potent purine (B94841) and imidazo[4,5-b]pyridine analogues with Ki values in the low nanomolar range when tested against an artificial substrate. acs.orgnih.gov These compounds were found to be competitive inhibitors of NPP1. acs.orgnih.gov

Table 1: NPP1 Inhibition by Thioacetamide Analogues

| Compound | Target | Ki (nM) vs p-Nph-5'-TMP | Inhibition Mechanism |

|---|---|---|---|

| 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide | NPP1 | 217 | Competitive |

| Purine Analogue (5g) | NPP1 | 5.00 | Competitive |

Data sourced from a study on imidazopyridine- and purine-thioacetamide derivatives. acs.orgnih.govacs.org

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme that is involved in the metabolism of various substances, including drugs and endogenous compounds. nih.gov Its inhibition is a therapeutic strategy in certain contexts, such as mitigating the side effects of some cancer chemotherapies. nih.gov While there is no direct evidence of this compound acting as a β-glucuronidase inhibitor, other sulfur-containing heterocyclic compounds, such as thiadiazole derivatives, have been identified as potent inhibitors of this enzyme. nih.gov These findings suggest that the thio-functional group, a key feature of this compound, could potentially interact with the active site of β-glucuronidase. However, dedicated screening of this specific compound is required to validate this hypothesis.

Monoamine Oxidases (MAO-A and MAO-B) and Cholinesterases (AChE and BChE) Inhibition

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) are well-established drug targets for the treatment of neurological disorders such as depression and Alzheimer's disease, respectively. nih.govnih.gov The search for novel inhibitors of these enzymes is an active area of research.

Although direct studies on this compound are lacking, related structures have shown inhibitory activity. For instance, various compounds containing a methoxyphenyl moiety have been investigated as MAO and cholinesterase inhibitors. nih.govnih.gov The structure-activity relationships of these inhibitors often highlight the importance of the substitution pattern on the phenyl ring. The presence of the methoxy group in the meta position, as in this compound, could influence the binding affinity and selectivity for these enzymes. However, without empirical data, any potential inhibitory activity remains speculative.

Algicidal Activity against Cyanobacterial Blooms

Harmful algal blooms, particularly those formed by cyanobacteria, pose a significant threat to aquatic ecosystems and public health. nih.gov The development of effective and environmentally safe algicides is therefore of great importance.

Efficacy against Harmful Cyanobacteria

The potential of various chemical compounds to control cyanobacterial growth has been explored. Aromatic compounds, in general, can exert effects on cyanobacteria, with some demonstrating inhibitory or even lethal actions at certain concentrations. nih.gov While there is no specific research on the algicidal properties of this compound, the broader class of sulfur-containing organic compounds has been noted for its biological activities. nih.gov

Studies on other aromatic compounds have shown that they can interfere with essential processes in cyanobacteria, such as photosynthesis. nih.gov Furthermore, some allelochemicals, which are natural compounds released by one organism that affect another, have been investigated as potential green algicides. nih.gov The structural features of this compound, including its aromatic ring and sulfur atom, suggest that it could potentially interact with biological pathways in cyanobacteria. However, its efficacy as an algicidal agent against harmful cyanobacteria has yet to be scientifically evaluated.

Physiological and Biochemical Impact on Algal Photosynthesis and Antioxidant Systems

There is currently a lack of specific studies investigating the physiological and biochemical impact of this compound on algal photosynthesis and antioxidant systems. However, research on the effects of other organic compounds on algae can provide a general framework for potential interactions. Environmental toxicants can negatively affect the carbohydrate levels in algae by inhibiting their synthesis and increasing respiration, which consumes stored carbohydrates.

Exposure of algal cells, such as Scenedesmus quadricauda, to certain chemical stressors can lead to an overproduction of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including proteins, lipids, and DNA. In response, algae activate defense mechanisms involving non-enzymatic antioxidants like superoxide (B77818) dismutase (SOD) to detoxify ROS. The introduction of foreign compounds can also lead to a decrease in chlorophyll (B73375) pigments, indicating an inhibition of enzyme activity related to photosynthesis and a subsequent decline in algal growth.

Other Emerging Biological Activities

Investigations into the broader family of thioacetamide and its analogues have revealed potential pharmacological activities, including anti-inflammatory, analgesic, and antioxidant effects.

Anti-inflammatory Investigations

Analgesic Properties

The analgesic potential of this compound has not been specifically documented. However, studies on structurally related compounds provide some insights. For example, 10-n-Butylthiocolchicine, a sulfur-containing compound, has been shown to produce an analgesic effect. Similarly, 3-benzoyl-propionic acid reduced the number of writhes in animal models, indicating antinociceptive activity. The analgesic action of some drugs is linked to their ability to interfere with the prostaglandin (B15479496) system, which is also involved in pain signaling.

Antioxidant Effects

The antioxidant properties of thioacetamide and its analogues have been a subject of interest. Thiol-based redox molecules, in general, have demonstrated antioxidant capabilities. For example, nerolidol (B1678203) has been shown to ameliorate thioacetamide-induced oxidative damage by reducing levels of thiobarbituric acid reactive substances (TBARS) and increasing the levels of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD).

In a study on novel thiophene-2-carboxamide derivatives, which share the thioamide functional group, some compounds exhibited significant antioxidant activity. Specifically, 3-amino thiophene-2-carboxamide derivatives showed notable radical scavenging activity. This suggests that the thioamide moiety might contribute to the antioxidant potential of this class of compounds.

Advanced Research Applications and Future Directions in Thioamide Chemistry

Development of Novel Therapeutic Agents based on 2-(3-Methoxyphenyl)thioacetamide Scaffold

The thioamide functional group is a cornerstone in the development of new therapeutic agents due to its distinct electronic and steric properties compared to its amide counterpart. nih.govtandfonline.com While direct research on the therapeutic applications of this compound is not extensively documented, the broader family of thioamides and compounds featuring the 3-methoxyphenyl (B12655295) moiety have shown promise in various disease areas. This suggests that the this compound scaffold holds considerable potential for medicinal chemistry exploration.

Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. tandfonline.comresearchgate.net The substitution of an amide with a thioamide can lead to enhanced biological activity and improved pharmacokinetic profiles. tandfonline.com For instance, the thioamide group's ability to act as a potent hydrogen bond donor and its increased lipophilicity can facilitate stronger interactions with biological targets and better membrane permeability. nih.gov

Research on related molecules provides insights into the potential of the this compound scaffold. For example, derivatives of 1,3,4-thiadiazole (B1197879) incorporating a 3-methoxyphenyl substituent have been synthesized and evaluated for their anticancer properties. nih.gov Although these specific compounds displayed weak activity against breast cancer cell lines, this line of research highlights the interest in the 3-methoxyphenyl group in the design of potential anticancer agents. nih.gov Furthermore, studies on other thioamide derivatives have identified potent inhibitors of key enzymes implicated in cancer, such as SIRT2 and microtubule polymerization. nih.gov The presence of the thioamide was found to be crucial for the inhibitory activity in these cases. nih.gov

The development of therapeutic agents from a lead compound like this compound would involve extensive structure-activity relationship (SAR) studies. As an example of SAR exploration in a related series, investigations into N-pyrazoline thioamides revealed that substitutions on the phenyl ring significantly impacted their antiproliferative activity. nih.gov Specifically, replacing a 4-chloro substituent with a 3,4-dimethoxy group resulted in a considerable loss of activity, underscoring the nuanced role of aromatic substitutions. nih.gov

Table 1: Examples of Biologically Active Thioamides and Related Compounds

| Compound Class | Biological Target/Activity | Key Findings |

| Pyrazolinethioamide Derivatives | Microtubule Polymerization Inhibition | Effective in overcoming multidrug resistance in cancer cell lines. nih.gov |

| Thioamide-based SIRT2 Inhibitors | SIRT2 Inhibition, Anticancer | Potent and specific inhibition of SIRT2, leading to anticancer effects. nih.gov |

| Pyridine Thioamide Analogs | Antiplasmodial Activity | Demonstrated potent inhibitory activity against Plasmodium falciparum. nih.gov |

| 1,3,4-Thiadiazole Derivatives with 3-Methoxyphenyl Substituent | Anticancer Activity | Showed weak activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov |

Exploration of Thioamides in Agrochemistry (e.g., Pesticides, Herbicides)

The application of thioamides extends beyond medicine into the realm of agrochemistry. While specific studies on the pesticidal or herbicidal properties of this compound are scarce, research on structurally related compounds indicates the potential of this chemical class in crop protection. The Willgerodt–Kindler reaction, a common method for thioamide synthesis, is noted for its utility in preparing compounds for various applications, including agrochemicals. rsc.org

A study on novel piperidyl carboxamides and their thioamide counterparts revealed that the introduction of a thioamide group could lead to significant herbicidal activity. nih.gov Notably, compounds containing a methoxyphenyl group were among those synthesized and tested. The bioassay results indicated that many of the synthesized compounds, particularly those with fluorine-containing phenyl groups, possessed moderate to good herbicidal activities against species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov

Another area of interest is the development of synthetic auxin herbicides. Research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has demonstrated that this class of compounds can exhibit potent post-emergence herbicidal activity. mdpi.com While not directly a thioamide, this research into novel herbicides highlights the ongoing search for new chemical entities in this field. The structural features of this compound could serve as a starting point for the design of new agrochemicals.

Table 2: Herbicidal Activity of Thiazolylpiperidyl Carboxamides and Thiocarboxamides

| Compound Structure | Test Species | Inhibition Rate (%) at 100 mg/L |

| N-(4-fluorophenyl)-4-(4-(3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide | Brassica napus | 85 |

| N-(4-fluorophenyl)-4-(4-(3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carbothioamide | Brassica napus | 92 |

| N-(2,4-difluorophenyl)-4-(4-(3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carbothioamide | Echinochloa crusgalli | 88 |

| Data synthesized from a study on related compounds to illustrate potential activity. nih.gov |

Role in Materials Science and Industrial Applications

The unique properties of the thioamide group also make it an attractive component in materials science. Sulfur-containing polymers are known for their interesting optical and electrochemical properties. rsc.org Although the direct application of this compound in materials science has not been reported, the incorporation of thioamide functionalities into polymers is an active area of research.

One notable example is the post-synthetic modification of polymers of intrinsic microporosity (PIMs) to include thioamide groups. The conversion of nitrile groups in PIM-1 to thioamides resulted in a new polymer, thioamide-PIM-1, with altered solubility and gas transport properties. acs.org This modification led to a decrease in the polymer's surface area but an increase in its selectivity for CO2/N2 separation, demonstrating the potential of thioamides to tune material properties for specific applications. acs.org

Furthermore, thioamide-containing benzoxazine (B1645224) monomers have been synthesized and used to create polybenzoxazines. rsc.org Interestingly, the thioamide groups were found to lower the curing temperature of the benzoxazine resins, potentially by generating thiols upon heating which can promote the ring-opening polymerization. rsc.org This catalytic effect of the thioamide moiety highlights its potential role in designing advanced thermosetting polymers. Aromatic polyamides, a class of high-performance polymers, are also being functionalized to enhance their properties, and the incorporation of groups like thioamides could offer new avenues for developing materials with superior thermal and mechanical resistance. mdpi.com Thioacetamide (B46855) itself has been explored as a safer sulfur precursor for the production of chalcopyrite thin film solar cells. uta.edu

Astrochemical Significance and Detection of Thioacetamide in Interstellar Medium

The study of molecules in interstellar space, or astrochemistry, provides clues about the chemical evolution of the universe and the origins of life. While a vast number of molecules have been detected in the interstellar medium (ISM), the search for new and more complex species is ongoing. taylorandfrancis.comnih.govarxiv.org Thioacetamide (CH3CSNH2), the simplest thioamide, is considered a viable candidate for astronomical searches, particularly in regions where its amide analog, acetamide, has been detected. nih.gov

The detection of molecules like thioacetamide would expand our understanding of molecular complexity in astronomical environments and help to elucidate the formation pathways of sulfur-bearing organic molecules. nih.gov Theoretical studies provide the necessary rotational constants and dipole moments to guide radio astronomical searches for these molecules. To date, there have been no reported detections of this compound in the interstellar medium. The focus of astrochemical searches for thioamides has been on the simplest member of the family, thioacetamide. The complexity and lower expected abundance of an aromatic substituted thioamide like this compound make its detection challenging with current instrumentation.

Design Principles for Next-Generation Thioamide-Based Compounds

The design of future thioamide-containing molecules, including derivatives of the this compound scaffold, will be guided by established principles of medicinal chemistry and materials science. A key strategy is the use of thioamides as bioisosteres for amide bonds to modulate biological activity and improve pharmacokinetic properties. tandfonline.comresearchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of lead compounds. nih.gov For therapeutic agents, this involves modifying the scaffold to enhance potency, selectivity, and metabolic stability while minimizing toxicity. For example, in the development of ASH1L inhibitors, the thioamide group was found to be essential for potent activity, forming key hydrogen and chalcogen bonds within the target's binding pocket. nih.gov Replacing the thioamide with an amide led to a significant drop in potency. tandfonline.com

For materials science applications, the design principles focus on how the thioamide group can be used to influence polymer properties. As seen with thioamide-PIM-1, the polarity and reactivity of the thioamide can be used to tune solubility, cross-linking behavior, and interaction with other molecules or ions. acs.org

Challenges and Opportunities in Thioamide Research

Despite their promise, the broader application of thioamides faces several challenges. A significant hurdle is the chemical and metabolic instability of the thioamide group under certain conditions. tandfonline.comnih.gov For instance, thioamides can be susceptible to epimerization or degradation during chemical synthesis, particularly in peptide synthesis. nih.govbohrium.com This instability can, however, be harnessed in the design of prodrugs that are activated by metabolic processes. tandfonline.com

The synthesis of thioamides itself can be challenging, often requiring specific and sometimes harsh reagents. nih.gov However, new and more environmentally friendly synthetic methods are being developed, such as the use of deep eutectic solvents. rsc.org

The primary opportunity in thioamide research lies in the vast and relatively underexplored chemical space they occupy. researchgate.net The unique properties of the thioamide group offer a powerful tool for medicinal chemists to overcome challenges in drug design, such as poor stability and low potency. nih.govtandfonline.com The ability of thioamides to modulate protein-protein interactions and serve as H2S donors opens up new therapeutic possibilities. nih.gov

For the specific compound this compound, the immediate opportunity lies in its synthesis and systematic evaluation in biological and material science assays. The findings from such studies would provide a clearer picture of its potential and guide the development of its derivatives for specific applications. The combination of the electronically distinct thioamide group and the versatile 3-methoxyphenyl substituent presents a promising starting point for the discovery of novel bioactive compounds and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)thioacetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of aryl-substituted thioacetamides typically involves nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives can be synthesized by reacting 3-methoxyphenylthiol with chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Reaction efficiency can be optimized by controlling solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol-to-chloroacetamide). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and thioamide protons (δ ~8–10 ppm for NH).

- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 196.06 for C₉H₁₁NO₂S).

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm, referencing retention times against standards .

Q. What are the primary research applications of this compound in experimental models?

- Methodological Answer : This compound is used as:

- Sulfide Precursor : Generates H₂S in situ for studying sulfur-mediated biological pathways.

- Toxicology Model : Analogous to thioacetamide ( ), it may induce organ-specific toxicity (e.g., hepatic fibrosis) in rodents. Administer intraperitoneally at 50–200 mg/kg for chronic models, monitoring serum ALT/AST and histopathology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from metabolic variability or dosing regimens. To address this:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide/sulfone derivatives) in plasma and tissues.

- Dose-Response Studies : Establish a time-dependent toxicity profile (e.g., acute vs. chronic exposure) and correlate with biomarkers like glutathione depletion or CYP450 inhibition .

Q. What advanced analytical strategies are recommended for detecting trace impurities in this compound?

- Methodological Answer : For impurity profiling:

- HPLC-MS/MS : Employ a gradient elution (0.1% formic acid in water/acetonitrile) to separate byproducts (e.g., unreacted 3-methoxyphenylthiol or oxidized analogs).

- Stability Studies : Stress-test the compound under heat, light, and humidity to identify degradation products. Quantify impurities against pharmacopeial thresholds (e.g., ≤0.15% for unknown impurities) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Studies : Corrogate electronic (e.g., Hammett σ values) and steric parameters (e.g., substituent bulk) with biological activity (e.g., enzyme inhibition).

- Docking Simulations : Model interactions with target proteins (e.g., NF-κB or MAP kinases) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Q. What experimental controls are critical when studying the pro-apoptotic effects of this compound in cancer cell lines?

- Methodological Answer :

- Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive Controls : Include known apoptosis inducers (e.g., staurosporine).

- Mechanistic Validation : Perform annexin V/PI staining, caspase-3/7 activity assays, and mitochondrial membrane potential (ΔΨm) measurements via JC-1 dye .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.